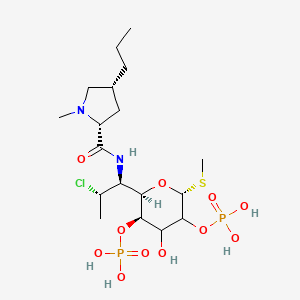
Clindamycin 2,4-Diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin 2,4-Diphosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various medical applications. This compound is particularly effective against anaerobic bacteria and certain protozoa, making it a valuable tool in treating infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 2,4-Diphosphate involves the phosphorylation of clindamycin. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to separate and purify the compound from its impurities .
化学反应分析
Types of Reactions
Clindamycin 2,4-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, clindamycin.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include clindamycin, sulfoxide derivatives, and various substituted clindamycin compounds. These products retain the antibacterial properties of the parent compound but may exhibit different pharmacokinetic profiles .
科学研究应用
Clindamycin 2,4-diphosphate is a compound with several applications, primarily in pharmaceutical research and as a reference standard. It is a derivative of clindamycin, an antibiotic used to treat bacterial infections .
Chemical Properties and Identification
- Chemical Name: Clindamycin 2,4-bisphosphate
- CAS Number: 1309048-48-3
- Molecular Formula: C18H35ClN2O11P2S
- Molecular Weight: 584.94
- Purity: >95% (HPLC)
Applications
- Reference Material: this compound is used as a certified reference material for pharmaceutical toxicology. It helps ensure the accuracy and reliability of analytical testing in pharmaceutical research .
- Impurity Standard: It serves as an impurity reference material, which is crucial for identifying and quantifying impurities in clindamycin-based drug products .
- Preclinical Studies: Clindamycin-2-phosphate has been used in preclinical studies to evaluate its effectiveness and pharmacokinetics. Research has explored its use as an injectable form, assessing blood levels and efficacy in treating infections such as pneumonia .
Clindamycin and its Derivatives: Clinical Applications
While the query is focused on this compound, it is important to understand the broader applications of Clindamycin and its other derivatives. Clindamycin is an antibiotic that fights bacteria in the body and is used to treat serious infections .
Forms of Clindamycin:
- Clindamycin Phosphate: A salt of clindamycin used in injectable or topical formulations. It is a prodrug that converts to active clindamycin in the body or on the skin .
- Clindamycin Hydrochloride: A salt of clindamycin used in oral formulations. It also functions as a prodrug, converting to active clindamycin once inside the body .
Clinical Uses of Clindamycin:
Topical Applications:
- Acne Treatment: Clindamycin phosphate gel is used to reduce the number of acne lesions. It is applied to the affected area after cleaning and drying, usually twice a day .
- Bacterial Vaginosis: Clindamycin vaginal cream is used to treat bacterial vaginosis. A 2% cream administered intravaginally once daily for seven days has shown effectiveness .
Restrictions and Considerations:
- Meningitis: Clindamycin should not be used to treat meningitis because it does not adequately penetrate the cerebrospinal fluid .
- Antibiotic Resistance: Clindamycin should only be used to treat infections proven or strongly suspected to be caused by susceptible bacteria to reduce the development of drug-resistant bacteria .
作用机制
Clindamycin 2,4-Diphosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the assembly of the ribosome and the translation process. This action disrupts protein synthesis, leading to bacterial cell death. The compound’s three-dimensional structure is crucial for its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Clindamycin Phosphate: A prodrug of clindamycin with similar antimicrobial activity.
Lincomycin: The parent compound from which clindamycin is derived.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.
Doxycycline: A tetracycline antibiotic used for a wide range of infections
Uniqueness
Clindamycin 2,4-Diphosphate is unique due to its high aqueous solubility and efficient release of the active drug in vivo. This property makes it particularly effective for topical applications and in treating infections where high local concentrations of the antibiotic are required .
属性
分子式 |
C18H35ClN2O11P2S |
|---|---|
分子量 |
584.9 g/mol |
IUPAC 名称 |
[(2R,3R,6R)-2-[(1S,2S)-2-chloro-1-[[(2R,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H35ClN2O11P2S/c1-5-6-10-7-11(21(3)8-10)17(23)20-12(9(2)19)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,22H,5-8H2,1-4H3,(H,20,23)(H2,24,25,26)(H2,27,28,29)/t9-,10+,11+,12+,13?,14+,15+,16?,18+/m0/s1 |
InChI 键 |
SPZJAFHRZHRDNU-MAWHDMTKSA-N |
手性 SMILES |
CCC[C@@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@H](C)Cl |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















